molecular formula C20H15ClN4OS B2587926 3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1115285-10-3

3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2587926
CAS No.: 1115285-10-3
M. Wt: 394.88
InChI Key: LFAFNAIMAXTCQP-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxadiazole ring, which are connected through a sulfanyl linkage to the pyridazine core. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the 1,2,4-oxadiazole ring.

    Sulfanylation: The oxadiazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of the pyridazine core: The final step involves the reaction of the sulfanyl-oxadiazole intermediate with 4-chlorophenylhydrazine and a suitable dicarbonyl compound to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the oxadiazole ring and the sulfanyl group can enhance its binding affinity and specificity for certain targets. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole
  • 3-(4-chlorophenyl)-1-methyl-1-phenylurea

Uniqueness

3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is unique due to the combination of its structural features, including the pyridazine core, the oxadiazole ring, and the sulfanyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the oxadiazole ring can enhance its stability and binding affinity, while the sulfanyl group can modulate its reactivity and solubility.

Biological Activity

The compound 3-(4-chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine , a pyridazine derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H21ClN2OSC_{23}H_{21}ClN_2OS, with a molecular weight of approximately 441.02 g/mol. The compound features a pyridazine core substituted with a chlorophenyl group and a methylsulfanyl oxadiazole moiety, which contribute to its biological properties.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant anticancer and antimicrobial activities. Below is a detailed overview of its biological effects based on recent studies.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. In particular, it increases the Bax/Bcl-2 ratio, promoting cell death in cancerous cells while sparing normal cells.
    • Studies indicate that the compound can cause cell cycle arrest in the S and G2/M phases, particularly in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
  • Efficacy :
    • The compound demonstrated an IC50 value of approximately 10.10 µg/mL against MCF-7 cells, indicating potent cytotoxicity. Variations in the chemical structure have led to enhanced activities; for instance, modifications that increase lipophilicity have been correlated with improved anticancer efficacy .

Antimicrobial Activity

  • In Vitro Studies :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Results indicate significant activity with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
    • The compound also exhibits bactericidal effects as evidenced by time-kill assays.
  • Mechanism of Action :
    • The antimicrobial efficacy is attributed to the disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical in treating resistant strains .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Case Study 1: Anticancer Efficacy
    • In a comparative study, derivatives similar to this compound were tested against various cancer cell lines. The results indicated that modifications to the oxadiazole moiety significantly enhanced cytotoxicity, with some derivatives achieving IC50 values as low as 2.32 µg/mL .
  • Case Study 2: Antimicrobial Resistance
    • A study focused on antibiotic-resistant strains demonstrated that this compound could effectively inhibit growth where traditional antibiotics failed, showcasing its potential as a novel treatment option in antimicrobial therapy .

Data Summary

Activity TypeTargetIC50 (µg/mL)Mechanism
AnticancerMCF-710.10Apoptosis induction via caspase activation
AntimicrobialS. aureus0.22 - 0.25Membrane disruption and biofilm inhibition

Properties

IUPAC Name

5-[[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-13-2-4-15(5-3-13)20-22-18(26-25-20)12-27-19-11-10-17(23-24-19)14-6-8-16(21)9-7-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAFNAIMAXTCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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